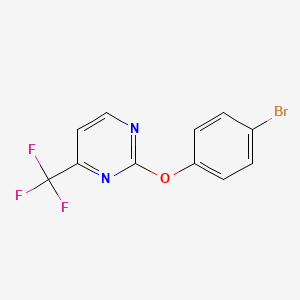

2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine" is a trifluoromethylated pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocycles that are important in many biological processes and are also valuable in medicinal chemistry due to their presence in various pharmaceuticals. The bromophenoxy and trifluoromethyl groups suggest that this compound could be an intermediate in the synthesis of more complex molecules, potentially with biological activity.

Synthesis Analysis

The synthesis of trifluoromethylated pyrimidines can be achieved through a one-pot synthesis involving the treatment of fluorinated 2-bromoenones with aryl- and alkylamidines. This process includes a cascade of reactions such as aza-Michael addition, intramolecular cyclization, and dehydrohalogenation/dehydration, resulting in high yields of the desired heterocycles . Additionally, the synthesis of related pyrimidine compounds has been reported using different starting materials and reaction conditions, such as the cyclization of amino compounds with trifluoroacetic acid , or the halogenation and coupling reactions starting from pyrimidine-2,4,6-trione .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized by various spectroscopic methods, including 1H NMR and MS, as well as by X-ray single-crystal diffraction . The molecular geometry obtained from these analyses can be compared with theoretical calculations, such as density functional theory (DFT), to confirm the structure of the synthesized compounds. For instance, the Schiff base compound related to the pyrimidine family has been characterized and its molecular conformation was found to be stabilized by intramolecular hydrogen bonding .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution and coupling reactions, to form different substituted pyrimidines . The presence of functional groups such as bromo, chloro, and trifluoromethyl can influence the reactivity and the path of these reactions. For example, the unique influence of the trifluoromethyl group on the reaction path has been demonstrated in the synthesis of trifluoromethylated pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, thermal stability, and optical properties, can be influenced by the substituents on the pyrimidine ring. For instance, polyimides derived from pyrimidine monomers exhibit excellent solubility in polar solvents, high glass transition temperatures, and good thermal stability . The introduction of halogen and trifluoromethyl groups can also affect the moisture absorption and mechanical properties of these compounds . The coefficients of thermal expansion (CTEs) and other properties can be tailored by modifying the structure of the pyrimidine derivatives .

properties

IUPAC Name |

2-(4-bromophenoxy)-4-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF3N2O/c12-7-1-3-8(4-2-7)18-10-16-6-5-9(17-10)11(13,14)15/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUVFSFZQYQOSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=CC(=N2)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1294182.png)

![7-Bromo-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1294201.png)